
Erlotinib mesylate
Übersicht
Beschreibung
Erlotinib mesylate is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. The compound is marketed under the trade name Tarceva and works by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the EGFR, thereby blocking the signaling pathways that lead to cancer cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of erlotinib mesylate involves several key steps. One common method includes reacting 6,7-bis(2-methoxyethoxy)-4-methoxyquinazoline with 3-ethynylaniline in the presence of a base and a reaction-inert solvent. The intermediate compound is then treated with a pharmaceutically acceptable acid to form the corresponding salt .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Erlotinib mesylate undergoes various chemical reactions, including:
Oxidation: Erlotinib can be oxidized to form different metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic reagents such as amines and thiols are often employed.
Major Products: The major products formed from these reactions include various metabolites and derivatives of erlotinib, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1.1 Non-Small Cell Lung Cancer (NSCLC)
Erlotinib mesylate is widely recognized for its efficacy in treating NSCLC, particularly in patients with specific EGFR mutations. Clinical studies have demonstrated that erlotinib significantly improves progression-free survival compared to standard chemotherapy. For instance, a randomized phase II study reported an objective response rate of 17% in patients treated with erlotinib combined with eribulin mesylate, indicating modest activity in advanced stages of the disease .
1.2 Pancreatic Cancer
In pancreatic cancer, erlotinib is often used in combination with gemcitabine. A pivotal trial showed that the addition of erlotinib to gemcitabine improved overall survival rates compared to gemcitabine alone, thereby establishing its role as a standard treatment option for this malignancy .
Pharmacokinetics and Drug Monitoring
2.1 Therapeutic Drug Monitoring
The pharmacokinetic profile of erlotinib is characterized by significant interpatient variability. A clinical case study involving an 84-year-old patient highlighted the importance of therapeutic drug monitoring to adjust dosages based on serum concentrations, which mitigated toxicity while maintaining therapeutic effectiveness . Such monitoring is crucial due to factors like age and liver function that can influence drug clearance.
Combination Therapies
3.1 Synergistic Effects with Other Agents
Erlotinib has been evaluated in combination with various chemotherapeutic agents to enhance treatment outcomes. For example, a study investigating the combination of erlotinib and eribulin mesylate revealed that while the addition did not significantly improve overall survival, it provided a viable option for patients who had previously undergone platinum-based therapies .
Research and Development
4.1 Ongoing Clinical Trials
Numerous clinical trials are underway to explore the potential of erlotinib in different settings and combinations. Current research focuses on identifying biomarkers that predict response to treatment and optimizing dosing strategies to improve patient outcomes .
Case Studies and Data Analysis
Study | Patient Population | Treatment Regimen | Outcome |
---|---|---|---|
Hartmann et al., 2009 | NSCLC patients | Erlotinib + chemotherapy | Improved PFS |
Phase II Study | Advanced NSCLC | Erlotinib + Eribulin | ORR: 17% |
Therapeutic Monitoring | Elderly NSCLC patient | Adjusted Erlotinib dose | Reduced toxicity |
Wirkmechanismus
Erlotinib mesylate exerts its effects by binding to the adenosine triphosphate (ATP) binding site of the EGFR tyrosine kinase in a reversible manner. This binding inhibits the phosphorylation of tyrosine residues on the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and metastasis. The inhibition of EGFR signaling leads to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor with broader activity against other members of the ErbB family.
Osimertinib: A third-generation EGFR inhibitor effective against T790M mutation-positive non-small cell lung cancer
Uniqueness of Erlotinib: Erlotinib is unique in its reversible binding to the EGFR tyrosine kinase and its specific use in combination with gemcitabine for the treatment of pancreatic cancer. Its pharmacokinetic properties, such as higher active drug exposure at the target site, make it distinct from other EGFR inhibitors .
Biologische Aktivität
Erlotinib mesylate is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. This article explores its biological activity, mechanisms of action, efficacy in clinical settings, and resistance mechanisms, supported by data tables and case studies.
Erlotinib functions by selectively inhibiting the tyrosine kinase activity of the EGFR, which is crucial for tumor cell proliferation and survival. By binding to the ATP-binding site of the EGFR, erlotinib prevents autophosphorylation and subsequent downstream signaling pathways that promote cancer cell growth.
- Inhibition : Erlotinib inhibits EGFR phosphorylation, leading to reduced activation of downstream signaling pathways such as MAPK and PI3K/Akt, which are essential for cell survival and proliferation .
- Cell Cycle Arrest : Studies have shown that erlotinib induces cell cycle arrest in the G0/G1 phase in various cancer cell lines, effectively halting proliferation .
Efficacy in Clinical Trials
Erlotinib has been evaluated in multiple clinical trials, demonstrating significant efficacy in patients with EGFR mutations.
Case Study Summary
Key Findings :
- In a retrospective study involving 18 patients who progressed on gefitinib, erlotinib was administered with a median PFS of only 2 months, highlighting the challenge of resistance mechanisms like the T790M mutation .
- A phase II trial reported a median OS of 8.4 months for patients treated with erlotinib monotherapy, indicating its effectiveness in advanced disease settings .
Resistance Mechanisms
Despite its initial efficacy, resistance to erlotinib often develops due to genetic mutations or compensatory signaling pathways. The most common mechanisms include:
- T790M Mutation : This secondary mutation in the EGFR occurs in approximately 50% of patients who develop resistance to first-line TKIs like gefitinib and erlotinib .
- MET Amplification : Found in about 20% of resistant tumors, MET amplification can activate alternative signaling pathways that bypass EGFR inhibition .
Pharmacokinetics and Safety Profile
Erlotinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. Its pharmacokinetic profile indicates:
Eigenschaften
IUPAC Name |
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4.CH4O3S/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;1-5(2,3)4/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBNMUVSOAYYIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248594-19-6 | |
Record name | Erlotinib mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=248594-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.